molecular formula C18H22FeO2 B074496 1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) CAS No. 1274-06-2

1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+)

Cat. No. B074496
CAS RN: 1274-06-2
M. Wt: 326.2 g/mol
InChI Key: GDNJBPXHNGREER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopentadienyl iron complexes often involves the cyclocarbonylation of acyclic 1,3-dienes. For instance, tricarbonyl iron complexes of acyclic 1,3-dienes can be converted to conjugated cyclopentenones through decomplexation with aluminium halides under specific conditions. This reaction exemplifies the intricate synthesis processes involved in creating complex iron-involved compounds from simpler diene structures (Franck-Neumann, Michelotti, Simler, & Vernier, 1992).

Molecular Structure Analysis

The molecular structure of cyclopentadienyl iron complexes has been extensively studied, revealing the coordination of iron with dienes to form complex structures. For example, research has shown how iron complexes can undergo regio- and diastereoselective cycloadditions, illustrating the intricate molecular architecture and the influence of iron in these processes (Kennedy, Zhong, Macaulay, & Chirik, 2019).

Chemical Reactions and Properties

Cyclopentadienyl iron complexes participate in various chemical reactions, showcasing their versatility and chemical reactivity. For instance, 1,3-dipolar cycloaddition reactions to tricarbonyl iron complexes have been observed to yield spiro[4.5]decane systems, demonstrating the compound's reactivity towards forming complex cyclic structures (Ong & Chien, 1996).

Physical Properties Analysis

The physical properties of cyclopentadienyl iron complexes, such as their stability and crystalline structures, are crucial for understanding their behavior in various chemical environments. For example, the preparation and characterization of certain dimethylbutadienone-transition metal carbonyls have provided insights into their structural integrity and reactivity patterns (Binger, Çetinkaya, & Krüger, 1978).

Chemical Properties Analysis

The chemical properties of these complexes, including their reactivity towards other organic compounds and potential catalytic applications, are of significant interest. Studies on reactions of coordinated ligands have illustrated the complex's ability to undergo oxidative addition reactions, showcasing its potential in synthetic chemistry applications (Bottrill et al., 1975).

Scientific Research Applications

Cyclocarbonylation Reactions

1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) complexes have been studied for their potential in cyclocarbonylation reactions. These reactions involve converting tricarbonyl iron complexes of acyclic 1,3-dienes into conjugated cyclopentenones. This process is facilitated by decomplexation with aluminum halides. Such transformations are significant in organic synthesis, providing a route to generate cyclopentenones under relatively mild conditions, even at room temperature in some cases (Franck-Neumann, Michelotti, Simler, & Vernier, 1992).

Applications in Organic Synthesis

The protection of conjugated dienes by coordination to the tricarbonyliron fragment offers numerous applications in organic synthesis. The preparation of tricarbonyl(η4-1,3-diene)iron complexes can be achieved through a 1-azabutadiene-catalyzed complexation. These complexes are versatile starting materials for synthesizing various polyunsaturated natural products and biologically active compounds. They have been used in carbon–carbon and carbon–nitrogen bond formations, contributing significantly to the synthesis of carbazole alkaloids and other complex organic molecules (Knölker, 1999).

Biological Activity Studies

Research on the biological activities of certain complexes involving 1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) derivatives has been conducted. Studies have shown these compounds to exhibit antibacterial and anticancer properties. The complexes have been evaluated against various bacterial species and breast cancer cell lines, with promising results indicating their potential as therapeutic agents (Deghadi & Mohamed, 2022).

Thermochemical Studies

The thermochemistry of derivatives of cyclopenta-1,3-diene, which include structures related to 1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+), has been a subject of study. These studies are crucial in understanding the combustion properties and stability of such compounds. The gas-phase thermochemical properties of these compounds have been explored, contributing to our knowledge of their behavior in various chemical environments (Catoire, Swihart, Gaïl, & Dagaut, 2003).

properties

IUPAC Name

1-cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H11O.Fe/c2*1-2-5-9(10)8-6-3-4-7-8;/h2*3-4,6-7H,2,5H2,1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNJBPXHNGREER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C[CH-]1.CCCC(=O)C1=CC=C[CH-]1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FeO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.